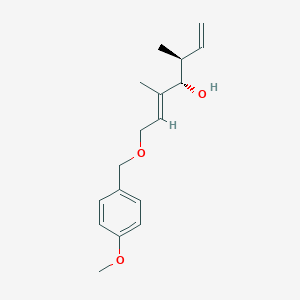
(3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. The compound features a hepta-diene backbone with methoxybenzyl and hydroxyl substituents, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol typically involves multi-step organic reactions. The process may start with the preparation of the hepta-diene backbone through a series of aldol condensations and Wittig reactions. The stereochemistry is controlled using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bonds in the hepta-diene backbone can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: H2/Pd-C, NaBH4
Substitution: NaOH, HCl, various nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, it may serve as a probe to study enzyme-substrate interactions due to its unique structure.
Medicine
Industry
Used in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity through binding interactions. The methoxybenzyl group could play a role in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S,E)-7-((4-hydroxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol
- (3S,4S,E)-7-((4-methylbenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol
Uniqueness
The presence of the methoxy group in (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol distinguishes it from its analogs, potentially altering its reactivity and interaction with biological targets. This unique feature may confer specific advantages in its applications, such as increased solubility or enhanced binding properties.
Properties
Molecular Formula |
C17H24O3 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(3S,4S,5E)-7-[(4-methoxyphenyl)methoxy]-3,5-dimethylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C17H24O3/c1-5-13(2)17(18)14(3)10-11-20-12-15-6-8-16(19-4)9-7-15/h5-10,13,17-18H,1,11-12H2,2-4H3/b14-10+/t13-,17-/m0/s1 |
InChI Key |
ILXRMNLSHSIAOP-FTCGGANRSA-N |
Isomeric SMILES |
C[C@@H](C=C)[C@@H](/C(=C/COCC1=CC=C(C=C1)OC)/C)O |
Canonical SMILES |
CC(C=C)C(C(=CCOCC1=CC=C(C=C1)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















